molecular formula C9H10ClNO5S B13510391 3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid

3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid

Cat. No.: B13510391
M. Wt: 279.70 g/mol
InChI Key: MQKDSWWRRYVTIB-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid is an organic compound with the molecular formula C9H10ClNO5S It contains a chlorinated phenoxy group, a sulfamoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid typically involves the reaction of 2-chloro-4-sulfamoylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions, with reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. This can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(2-Cyanophenyl)propanoic acid
  • 3-(4-Chlorophenoxy)propanoic acid

Uniqueness

3-(2-Chloro-4-sulfamoylphenoxy)propanoic acid is unique due to the presence of both a chlorinated phenoxy group and a sulfamoyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H10ClNO5S

Molecular Weight

279.70 g/mol

IUPAC Name

3-(2-chloro-4-sulfamoylphenoxy)propanoic acid

InChI

InChI=1S/C9H10ClNO5S/c10-7-5-6(17(11,14)15)1-2-8(7)16-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)(H2,11,14,15)

InChI Key

MQKDSWWRRYVTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OCCC(=O)O

Origin of Product

United States

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